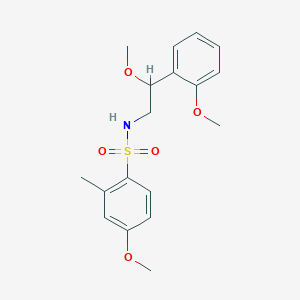

4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide

Description

4-Methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by three methoxy groups positioned on distinct aromatic rings and a methyl group on the central benzenesulfonamide scaffold. Sulfonamides are widely recognized for their bioactivity, including antimicrobial, antitumor, and enzyme inhibitory properties . Its complex substitution pattern—featuring methoxy groups at the 4-position of the benzenesulfonamide ring, the 2-position of the ethyl linker, and the 2-position of the phenyl moiety—distinguishes it from simpler sulfonamide derivatives.

Properties

IUPAC Name |

4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5S/c1-13-11-14(22-2)9-10-18(13)25(20,21)19-12-17(24-4)15-7-5-6-8-16(15)23-3/h5-11,17,19H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTBDLCZLBXCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4-methoxyphenethylamine with 2-methoxy-2-(2-methoxyphenyl)ethyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

4-Methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Features

The compound’s structural uniqueness lies in its tri-methoxy substitution and branched ethyl linker. Key comparisons with analogs include:

Key Observations :

- The target compound’s tri-methoxy groups enhance steric bulk and electron-donating effects compared to mono- or di-substituted analogs.

- The branched ethyl linker (2-methoxy-2-(2-methoxyphenyl)ethyl) introduces conformational rigidity absent in simpler ethyl or benzyl linkers .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences are drawn from analogs:

- Solubility : Compounds with multiple methoxy groups (e.g., ’s (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide) exhibit moderate chloroform solubility (1.06 g/mL) due to lipophilic aromatic systems . The target compound’s tri-methoxy groups may further reduce aqueous solubility.

- Spectroscopic Profiles :

Key Research Findings and Limitations

Biological Activity

4-Methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide, often referred to by its chemical name or CAS number 1798543-56-2, is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO5S. It features a sulfonamide group attached to a methoxy-substituted aromatic system, which is believed to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 357.45 g/mol |

| LogP | 3.797 |

| Polar Surface Area | 18.46 Ų |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. In vitro tests against Gram-positive and Gram-negative bacteria have shown promising results.

- Study Findings : A study indicated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MIC) ranging from 1 µg/mL to >125 µg/mL against clinical strains of Staphylococcus aureus and Enterococcus spp. . While specific data for our compound is limited, its structural similarity suggests potential effectiveness against bacterial biofilms and planktonic cells.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

- Research Overview : In a comparative study of related compounds, some demonstrated significant antiproliferative effects on human breast cancer (MCF-7) cells with IC50 values below 10 µg/mL . Although direct studies on this specific sulfonamide are scarce, the presence of methoxy and sulfonamide groups is often associated with enhanced cytotoxicity in cancer therapies.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Preliminary investigations into similar compounds have shown varying degrees of antioxidant activity.

- Data Summary : Compounds with structural similarities to our target compound have exhibited IC50 values indicating effective radical scavenging abilities . The specific antioxidant capacity of this compound remains to be thoroughly investigated but is expected to be noteworthy based on the literature.

Case Studies

- Antimicrobial Efficacy : A study evaluated the biofilm inhibition efficacy of related compounds against Staphylococcus strains, showing up to 84% inhibition at certain concentrations . This suggests that our compound may possess similar biofilm-disrupting capabilities.

- Cytotoxicity in Cancer Cells : Research on related sulfonamides revealed significant cytotoxic effects against various cancer cell lines, indicating that modifications in the sulfonamide structure can lead to enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.